HDAC Inhibitory Potency of 4-(Hydroxyamino)-4-oxobutanoic Acid-Based Hybrid Compound Demonstrates Comparable Efficacy to the Clinical Candidate SAHA
In a direct head-to-head comparison, the hybrid molecule N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide (8d), which incorporates the 4-(hydroxyamino)-4-oxobutanoic acid scaffold, exhibited HDAC inhibitory activity comparable to suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. Specifically, compound 8d showed IC50 values ranging from 4.9 to 7.6 μM against a panel of human cancer cell lines, demonstrating an 8- to 16-fold increase in potency over the non-hydroxamic acid-based control (FTS) [1].
| Evidence Dimension | Cytotoxic/HDAC Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.9–7.6 μM (for compound 8d containing the target moiety) |
| Comparator Or Baseline | Suberoylanilide hydroxamic acid (SAHA) as comparator; FTS as baseline (FTS IC50 > 39.2 μM) |
| Quantified Difference | Potency of compound 8d comparable to SAHA; 8- to 16-fold more potent than FTS baseline |
| Conditions | In vitro cell viability assays against six human cancer cell lines |
Why This Matters
This establishes the 4-(hydroxyamino)-4-oxobutanoic acid core as an effective zinc-binding group (ZBG) in the design of potent HDAC inhibitors, justifying its procurement for medicinal chemistry campaigns targeting HDACs over less effective hydroxamic acid building blocks.
- [1] Ling Y, et al. Hybrids from Farnesylthiosalicylic Acid and Hydroxamic Acid as Dual Ras-Related Signaling and Histone Deacetylase (HDAC) Inhibitors: Design, Synthesis and Biological Evaluation. ChemMedChem. 2015;10(6):1085-1095. View Source
